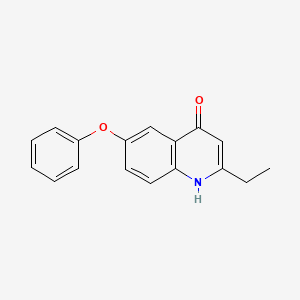

2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

2-ethyl-6-phenoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-12-10-17(19)15-11-14(8-9-16(15)18-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUFSGUAPSYNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one typically involves the reaction of 2-ethylquinoline with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . The process can be summarized as follows:

Starting Materials: 2-ethylquinoline and phenol.

Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Solvent: Ethanol or methanol.

Reaction Conditions: Elevated temperatures (around 100-150°C) and reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. Key findings include:

- Mechanism of Action : The compound may exert its effects through the inhibition of receptor tyrosine kinases, particularly the platelet-derived growth factor receptor (PDGFR), which is crucial in cancer cell signaling and angiogenesis .

- Case Studies :

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : It is believed to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are involved in neurotransmitter breakdown and oxidative stress, respectively .

- Research Findings :

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, including cyclization methods that yield high purity and yield rates.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Ethyl acetoacetate and phenolic compounds.

- Reagents : Use of catalysts such as copper salts to facilitate cyclization reactions.

- Conditions : Reactions are often conducted under reflux conditions to optimize yields.

Pharmacological Research

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound, aiming to enhance its bioavailability and therapeutic efficacy.

Key Studies

Recent studies have explored structure–activity relationships (SAR) to identify modifications that improve the compound's interaction with biological targets while reducing potential side effects .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

2-Ethylquinoline: Lacks the phenoxy group, making it less versatile in chemical reactions.

6-Phenoxyquinoline: Does not have the ethyl group, which may affect its biological activity.

1,4-Dihydroquinolin-4-one: The absence of both ethyl and phenoxy groups makes it structurally simpler.

Uniqueness

2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of ethyl and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-Ethyl-6-phenoxy-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

This compound has the following chemical characteristics:

- Molecular Formula : C17H17N1O2

- CAS Number : 1155599-28-2

- Molecular Weight : 269.33 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial growth disruption and death .

Anticancer Activity

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the phenoxy group in this compound may enhance its ability to penetrate cellular membranes and target intracellular pathways .

Efficacy Studies

Table 1 summarizes key findings from various studies evaluating the biological activity of this compound:

| Study | Biological Activity | Model | Results |

|---|---|---|---|

| Study A | Antimicrobial | E. coli | Inhibited growth with an IC50 of 12 µg/mL |

| Study B | Anticancer | HeLa cells | Induced apoptosis with an IC50 of 15 µg/mL |

| Study C | Antifungal | C. albicans | Showed significant inhibition at 10 µg/mL |

Case Studies

- Antimicrobial Efficacy : In a study conducted on various bacterial strains, including E. coli and Staphylococcus aureus, this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : In vitro studies on HeLa cervical cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the phenoxy group can significantly influence the biological activity of the compound. For instance:

- Substitution on the Phenyl Ring : Altering substituents on the phenyl ring may enhance lipophilicity and cellular uptake.

- Alkyl Chain Length : Variations in the ethyl chain length have been shown to affect the compound's solubility and overall bioavailability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-ethyl-6-phenoxy-1,4-dihydroquinolin-4-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent choice (e.g., DMSO for polar aprotic environments), stoichiometric ratios of reactants, and catalyst selection (e.g., Ag₂SO₄ for nucleophilic substitution reactions). Reflux conditions and post-synthetic purification via ethanol recrystallization can enhance purity . Monitoring reaction progress using thin-layer chromatography (TLC) and adjusting pH or temperature during crystallization may further refine yield.

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic ring conformations. Infrared (FT-IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves dihedral angles and π-π stacking interactions, as demonstrated in related quinolinone derivatives .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to evaluate decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Solubility tests in polar/non-polar solvents under acidic/basic conditions (e.g., using UV-Vis spectroscopy) can reveal hydrolytic stability. Accelerated degradation studies under UV light or oxidative environments (e.g., H₂O₂) assess photochemical and oxidative resistance .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Molecular dynamics (MD) simulations evaluate conformational flexibility and solvent interactions .

Q. How can researchers resolve contradictions in reported crystallographic data for quinolinone derivatives?

- Methodological Answer : Discrepancies in dihedral angles or π-π stacking distances (e.g., 3.612–3.771 Å in related compounds ) arise from crystal packing effects or hydrogen-bonding networks. Cross-validate datasets using Rietveld refinement for powder XRD or compare with computational crystal structure prediction (CSP) tools. Systematic analysis of intermolecular interactions (e.g., Hirshfeld surfaces) clarifies packing motifs .

Q. What catalytic systems are effective for functionalizing the quinolinone core in this compound?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) introduces aryl/heteroaryl groups at the 6-phenoxy position. Optimize ligand systems (e.g., PCy₃ or PPh₃) and solvents (DMF or toluene) to enhance regioselectivity. For electrophilic substitutions, Lewis acids like FeCl₃ or AlCl₃ activate the quinolinone ring .

Q. How can researchers determine the thermodynamic properties (e.g., Gibbs free energy, entropy) of this compound?

- Methodological Answer : Isothermal titration calorimetry (ITC) measures binding enthalpies in host-guest systems. Thermochemical cycles combining DSC data with computational Gibbs energy corrections provide entropy changes. For solution-phase thermodynamics, van’t Hoff analysis of temperature-dependent equilibrium constants (e.g., solubility) is effective .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Implement spill containment measures (e.g., inert adsorbents) and emergency showers/eye wash stations. For toxicity assessment, consult safety data sheets (SDS) of structurally similar compounds (e.g., 6-hydroxy-1H-quinolin-4-one ) and conduct Ames tests for mutagenicity .

Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts may arise from competing nucleophilic attacks (e.g., at the 2-ethyl vs. 6-phenoxy positions) or incomplete ring closure. Isotopic labeling (e.g., ¹³C tracing) and intermediate isolation via column chromatography identify reaction pathways. Kinetic studies under varying temperatures/pressures reveal rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.